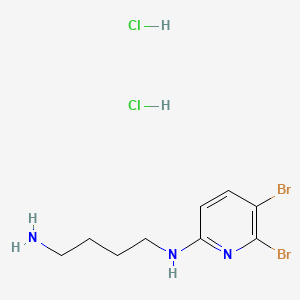

N1-(5,6-dibromopyridin-2-yl)butane-1,4-diamine dihydrochloride

Description

N1-(5,6-dibromopyridin-2-yl)butane-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C9H15Br2Cl2N3 and a molecular weight of 395.9495 . This compound is characterized by the presence of a pyridine ring substituted with bromine atoms at positions 5 and 6, and a butane-1,4-diamine chain attached to the nitrogen atom at position 2 of the pyridine ring.

Properties

Molecular Formula |

C9H15Br2Cl2N3 |

|---|---|

Molecular Weight |

395.95 g/mol |

IUPAC Name |

N'-(5,6-dibromopyridin-2-yl)butane-1,4-diamine;dihydrochloride |

InChI |

InChI=1S/C9H13Br2N3.2ClH/c10-7-3-4-8(14-9(7)11)13-6-2-1-5-12;;/h3-4H,1-2,5-6,12H2,(H,13,14);2*1H |

InChI Key |

DAYGJPHYJYQECV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1Br)Br)NCCCCN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5,6-dibromopyridin-2-yl)butane-1,4-diamine dihydrochloride typically involves the bromination of pyridine derivatives followed by the introduction of the butane-1,4-diamine chain. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(5,6-dibromopyridin-2-yl)butane-1,4-diamine dihydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to remove the bromine atoms, resulting in the formation of a pyridine derivative without halogen substituents.

Oxidation Reactions: The amine groups can be oxidized to form corresponding nitroso or nitro derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) as bases.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while reduction reactions can produce dehalogenated pyridine compounds.

Scientific Research Applications

N1-(5,6-dibromopyridin-2-yl)butane-1,4-diamine dihydrochloride has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential therapeutic agent or as a precursor for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(5,6-dibromopyridin-2-yl)butane-1,4-diamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and amine groups can form specific interactions with these targets, leading to the modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-(5,6-dibromopyridin-2-yl)butane-1,4-diamine dihydrochloride include:

N1-(pyridin-2-yl)butane-1,4-diamine: Lacks the bromine substituents on the pyridine ring.

2,6-Dibromopyridine: Contains the bromine substituents but lacks the butane-1,4-diamine chain.

Uniqueness

The uniqueness of this compound lies in its specific combination of bromine substituents and the butane-1,4-diamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

N1-(5,6-dibromopyridin-2-yl)butane-1,4-diamine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound can be represented as CHBrClN. The compound features a butane backbone with two amino groups and a dibromopyridine moiety, which is crucial for its biological interactions.

Research indicates that this compound exhibits several mechanisms of action:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect the activity of proteases and kinases that are critical in cellular signaling and metabolism.

- Receptor Modulation : There is evidence suggesting that this compound can interact with various receptors, potentially modulating their activity. This interaction could lead to altered signaling pathways within cells.

- Antimicrobial Activity : Preliminary studies have indicated that this compound possesses antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in antimicrobial therapy.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Enzyme Inhibition | Inhibits protease activity | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Studies

Several studies have explored the biological activity of this compound:

- Anticancer Activity : In a study published in Journal of Medicinal Chemistry, researchers evaluated the compound's effects on breast cancer cell lines. The results demonstrated significant cytotoxic effects at micromolar concentrations, suggesting potential as an anticancer agent .

- Antimicrobial Efficacy : A comparative study investigated the antimicrobial properties of various derivatives of butane diamines. This compound showed notable effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential utility in treating bacterial infections .

- Mechanistic Insights : Another research article focused on the mechanism by which this compound induces apoptosis in cancer cells. It was found to activate caspase pathways leading to programmed cell death .

Q & A

Q. What are the optimal synthetic routes for N1-(5,6-dibromopyridin-2-yl)butane-1,4-diamine dihydrochloride, and how can reaction yields be improved?

The synthesis of brominated pyridine derivatives often involves regioselective bromination and subsequent amine coupling. A method analogous to the synthesis of 2,6-di(bromomethyl)-dihydropyridines (e.g., using N-bromosuccinimide (NBS) in methanol at ambient temperature for 24 hours) can be adapted . To improve yields:

- Solvent optimization : Replace methanol with polar aprotic solvents (e.g., DMF) to enhance intermediate stability.

- Temperature control : Gradual addition of NBS at 0–5°C to minimize side reactions.

- Purification : Crystallization from ethanol/water mixtures (1:1 v/v) to isolate the dihydrochloride salt.

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- HPLC-MS : Use a C18 column with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (gradient elution) to detect impurities. Couple with electrospray ionization (ESI-MS) for mass confirmation .

- 1H/13C NMR : Analyze deuterated DMSO to resolve amine proton signals and confirm bromine substitution patterns on the pyridine ring.

- Elemental analysis : Validate stoichiometry of the dihydrochloride salt (C, H, N, Br, Cl).

Q. How can stability studies be designed to assess degradation under varying pH and temperature conditions?

- Accelerated stability testing : Prepare buffered solutions (pH 3–9) and store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC .

- Kinetic analysis : Use Arrhenius plots to extrapolate shelf-life at 25°C.

- Identify degradants : LC-MS/MS to characterize oxidation byproducts (e.g., dehalogenated species).

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromine substitution in the pyridine ring during synthesis?

Regioselectivity is influenced by electronic and steric factors:

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electron density distribution, favoring bromination at the 5- and 6-positions due to resonance stabilization .

- Experimental validation : Compare reaction outcomes using substituted pyridine analogs (e.g., methyl vs. nitro groups) to isolate electronic effects.

Q. How can contradictory data on reaction kinetics or byproduct formation be resolved?

- Multivariate analysis : Design of Experiments (DoE) to test interactions between variables (e.g., solvent polarity, catalyst loading).

- In situ monitoring : Use ReactIR or NMR spectroscopy to track intermediate formation and identify divergent pathways .

- Theoretical alignment : Cross-reference results with existing kinetic models for analogous bromination reactions .

Q. What strategies enable the compound’s application in novel interdisciplinary contexts (e.g., microbial systems)?

- Bioactivity screening : Test against microbial models (e.g., Phytophthora zoospores) to assess motility inhibition, leveraging protocols for similar amine derivatives .

- Structure-activity relationship (SAR) : Synthesize analogs with varied alkyl chain lengths or halogen substitutions to optimize bioactivity.

Q. How can reaction mechanisms be elucidated for amine coupling steps under acidic conditions?

Q. What methodologies validate the compound’s role in supramolecular or coordination chemistry?

- X-ray crystallography : Co-crystallize with transition metals (e.g., Cu²⁺) to study ligand geometry.

- Thermogravimetric analysis (TGA) : Assess thermal stability of metal complexes.

Methodological Considerations

Q. How can purification challenges (e.g., hydrochloride salt solubility) be addressed?

- Counterion exchange : Precipitate the free base using NaOH, then re-salt with HCl in ethanol.

- Ion-pair chromatography : Use tetrabutylammonium bromide as a mobile phase additive to improve HPLC resolution .

Q. What frameworks guide the design of ecotoxicological studies for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.